N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Synthesis Analysis
Several methods have been reported in the literature for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride , thionyl chloride , phosphorous pentaoxide , triflic anhydride , polyphosphoric acid , and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Molecular Structure Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Chemical Reactions Analysis
The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .
Physical and Chemical Properties Analysis
The antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
A study conducted by Raval, Naik, and Desai (2012) discusses an environmentally benign procedure using microwave irradiation to synthesize derivatives related to the chemical compound . These compounds have shown significant antibacterial and antifungal activities against various bacterial strains, demonstrating the compound's potential as a precursor for antimicrobial agents (Raval, Naik, & Desai, 2012).
Synthesis, Characterization, and Biological Evaluation
Another study by Saundane and Mathada (2015) explores the synthesis and biological evaluation of Schiff bases containing an indole moiety and their derivatives, including structures similar to the given compound. These synthesized compounds were screened for antioxidant and antimicrobial activities, with some exhibiting good activity. This highlights the compound's utility in developing novel antimicrobial and antioxidant agents (Saundane & Mathada, 2015).
Anticancer Evaluation
Research by Ravinaik et al. (2021) designed and synthesized derivatives exhibiting moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This indicates the compound's potential framework for developing anticancer agents (Ravinaik et al., 2021).
Antidiabetic Screening
Lalpara et al. (2021) synthesized derivatives for in vitro antidiabetic activity evaluation using the α-amylase inhibition assay. The study provides insight into the compound's application in developing antidiabetic treatments (Lalpara et al., 2021).
Liquid Crystal Architectures
Zafiropoulos et al. (2008) explored modifications of classic calamitic mesogens with oxadiazole and thiophene, including structures similar to the given compound, introducing bends into the parent mesogens. This research suggests the compound's potential in developing new liquid crystal materials (Zafiropoulos et al., 2008).
Mechanism of Action
Target of Action
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has been studied for its potential biological activities It’s worth noting that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of cancer cells.
Biochemical Pathways
Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation .
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may inhibit the growth or proliferation of cancer cells .
Future Directions
The development of 1,2,4-oxadiazole antimicrobial agents to treat enteric pathogens within the gastrointestinal tract is a promising area of research . The study demonstrates that modified analogues of the 1,2,4-oxadiazole class may be potential leads for further development of colon-targeted antimicrobial agents .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(22)14-8-12(21)10-4-2-3-5-13(10)23-14/h2-8H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHCXAYJAVFFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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